molecular formula C22H26N2O3 B5009581 [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

Cat. No.: B5009581
M. Wt: 366.5 g/mol
InChI Key: GJBSNKXTHGOSDJ-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is a complex organic compound that features a benzodioxole moiety, a piperazine ring, and a propylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Piperazine Ring Formation: Piperazine can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzodioxole and piperazine intermediates can be coupled using appropriate linkers and catalysts.

    Introduction of the Propylphenyl Group: This step might involve Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE can be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor ligands, or antimicrobial agents.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating diseases like cancer, neurological disorders, or infections.

Industry

Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action for 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE would depend on its specific biological target. Generally, it might interact with proteins, enzymes, or receptors, altering their function and leading to a biological response. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE

Uniqueness

The uniqueness of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer different lipophilicity or steric effects compared to other alkyl groups.

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-2-3-17-4-7-19(8-5-17)22(25)24-12-10-23(11-13-24)15-18-6-9-20-21(14-18)27-16-26-20/h4-9,14H,2-3,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBSNKXTHGOSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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